molecular formula C10H10BrFO B6358816 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran CAS No. 1432609-76-1

7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran

Cat. No.: B6358816
CAS No.: 1432609-76-1
M. Wt: 245.09 g/mol
InChI Key: NNJAMRGRRKELDU-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dihydro-2,2-dimethylbenzofuran followed by fluorination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The compound’s effects are mediated through various biochemical pathways, which can be studied using molecular biology techniques.

Comparison with Similar Compounds

    2,3-Dihydro-2,2-dimethylbenzofuran: Lacks the bromine and fluorine atoms, resulting in different chemical properties and reactivity.

    7-Bromo-2,3-dihydrobenzofuran: Similar structure but without the dimethyl and fluorine groups.

    5-Fluoro-2,3-dihydrobenzofuran: Contains the fluorine atom but lacks the bromine and dimethyl groups.

Uniqueness: 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran is unique due to the combination of bromine, fluorine, and dimethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(2)5-6-3-7(12)4-8(11)9(6)13-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAMRGRRKELDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution (1 mL) of the compound (560 mg, 2.28 mmol) of Step 1 in N-methyl-2-pyrrolidinone was irradiated with a microwave in a tightly-sealed container, and stirred at 200° C. for 1 hour. To the reaction solution, ethyl acetate and hexane were added. After washing with water and saturated brine, the resultant was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The residue was purified by silica gel chromatography. To the resulting compound (368 mg, 1.50 mmol), formic acid (2 mL) and water (0.2 mL) were added, and stirred at 100° C. overnight. The reaction solution was diluted with ethyl acetate, and after washed with water and saturated brine, the resultant was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane/ethyl acetate) to thus obtain the title compound.
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